REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Br:10][CH:11]([CH2:17][Br:18])[C:12]([N:14]=[C:15]=[O:16])=[O:13]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:12](=[O:13])[CH:11]([Br:10])[CH2:17][Br:18])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]
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Name
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|
Quantity
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16 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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26 g
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Type
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reactant
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Smiles
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BrC(C(=O)N=C=O)CBr
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1Cl)NC(=O)NC(C(CBr)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |